1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide
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Overview
Description
1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics
Mechanism of Action
Azetidines
represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Target of Action
They are found in drugs like azelnidipine, an antihypertensive calcium channel blocker, cobimetinib, a mitogen-activated protein kinase inhibitor, or ximelagatran, an oral anticoagulant .
Mode of Action
The mode of action of azetidines is often related to their ring strain, which provides a highly attractive entry to bond functionalization . .
Biochemical Pathways
Azetidines are often used in the synthesis of complex molecules, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
The stability of the azetidine ring may influence these properties .
Result of Action
Azetidines are often used in the synthesis of bioactive molecules, suggesting they may have a variety of effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: . This reaction is efficient for producing functionalized azetidines.
Acetylation: The azetidine ring is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the nitrogen atom.
Carboxamide Formation: The final step involves the introduction of the carboxamide group at the 3-position of the azetidine ring. This can be achieved through a reaction with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the acetyl or carboxamide groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products
Oxidation: N-oxides of the azetidine ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted azetidines with various functional groups replacing the acetyl or carboxamide groups.
Scientific Research Applications
1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique ring structure.
Polymer Science: Azetidines, including this compound, are used as building blocks for the synthesis of polyamines through ring-opening polymerization.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, leveraging its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide is unique due to its four-membered azetidine ring, which provides a balance between ring strain and stability. This makes it more stable than aziridines but more reactive than pyrrolidines, offering a unique combination of properties for various applications .
Properties
IUPAC Name |
1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(12-6-4-3-5-7-12)15-14(18)13-8-16(9-13)11(2)17/h3-7,10,13H,8-9H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDJOSXPVJURKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CN(C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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